Cas no 172218-63-2 (2,4-Dinitrophenyl 2-Deoxy-2-fluoro-β-D-xylopyranoside)

2,4-Dinitrophenyl 2-Deoxy-2-fluoro-β-D-xylopyranoside is a specialized glycoside derivative used in carbohydrate chemistry and enzymatic studies. Its key structural features include a 2-deoxy-2-fluoro modification, which enhances stability against glycosidase hydrolysis, making it valuable for probing enzyme mechanisms and inhibitor design. The 2,4-dinitrophenyl (DNP) group serves as a chromophoric leaving group, facilitating spectrophotometric monitoring of glycosidase activity. This compound is particularly useful in studying xylopyranoside-processing enzymes due to its fluorinated xylose scaffold, offering insights into substrate specificity and catalytic pathways. Its synthetic utility extends to the preparation of fluorinated carbohydrate analogs for biochemical and medicinal applications. The product is characterized by high purity and reproducibility, ensuring reliable performance in research settings.
2,4-Dinitrophenyl 2-Deoxy-2-fluoro-β-D-xylopyranoside structure
172218-63-2 structure
Product Name:2,4-Dinitrophenyl 2-Deoxy-2-fluoro-β-D-xylopyranoside
CAS No:172218-63-2
MF:C11H11FN2O8
MW:318.212046861649
CID:2857799
Update Time:2025-10-23

2,4-Dinitrophenyl 2-Deoxy-2-fluoro-β-D-xylopyranoside Chemical and Physical Properties

Names and Identifiers

    • 2,4-dinitrophenyl 2-deoxy-2-fluoro-β-D-xylopyranoside
    • 2,4-Dinitrophenyl 2-deoxy-2-fluoro-b-D-xylopyranoside
    • 2,4-Dinitrophenyl 2-deoxy-2-fluoro-beta-D-xyloside
    • 2,4-dinitrophenyl 2-deoxy-2-fluoro-beta-d-xylopyranoside
    • 2,4-Dinitrophenyl 2-Deoxy-2-fluoro-β-D-xylopyranoside
    • Inchi: 1S/C11H11FN2O8/c12-9-10(16)7(15)4-21-11(9)22-8-2-1-5(13(17)18)3-6(8)14(19)20/h1-3,7,9-11,15-16H,4H2/t7-,9-,10+,11+/m1/s1
    • InChI Key: FFZAEQIDAVDSET-SNXWAXQRSA-N
    • SMILES: F[C@H]1[C@H](OC2C=CC(=CC=2[N+](=O)[O-])[N+](=O)[O-])OC[C@H]([C@@H]1O)O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 427
  • XLogP3: 0.5
  • Topological Polar Surface Area: 151

Experimental Properties

  • Density: 1.66±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Slightly soluble (1.3 g/l) (25 º C),

2,4-Dinitrophenyl 2-Deoxy-2-fluoro-β-D-xylopyranoside Pricemore >>

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D485430-0.5mg
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Additional information on 2,4-Dinitrophenyl 2-Deoxy-2-fluoro-β-D-xylopyranoside

Introduction to 2,4-Dinitrophenyl 2-Deoxy-2-fluoro-β-D-xylopyranoside (CAS No. 172218-63-2)

2,4-Dinitrophenyl 2-Deoxy-2-fluoro-β-D-xylopyranoside, identified by the CAS number 172218-63-2, is a specialized glycoside derivative that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, featuring a 2,4-dinitrophenyl moiety linked to a β-D-xylopyranoside core with a fluoro-substituent, exhibits unique structural and functional properties that make it a valuable tool in synthetic biology and drug development.

The structural framework of 2,4-Dinitrophenyl 2-Deoxy-2-fluoro-β-D-xylopyranoside combines the reactivity of the dinitrophenyl group with the stability and specificity of the xylose derivative. The fluoro-substituent at the 2-position introduces additional electronic and steric effects, influencing both its solubility and metabolic behavior. These characteristics have positioned this compound as a promising intermediate in the synthesis of novel glycosidic compounds, which are increasingly recognized for their role in modulating biological pathways.

In recent years, research on glycosidic compounds has seen remarkable advancements, particularly in their application as pharmacophores. The dinitrophenyl group serves as an excellent handle for detection and purification purposes, while the xylose core provides a scaffold that can be modified to target specific enzymes or receptors. The introduction of a fluoro-substituent further enhances the compound's potential by improving its bioavailability and metabolic stability, making it an attractive candidate for drug design.

One of the most compelling aspects of 2,4-Dinitrophenyl 2-Deoxy-2-fluoro-β-D-xylopyranoside is its utility in studying carbohydrate metabolism. Carbohydrates play a crucial role in numerous biological processes, including cell signaling, immune responses, and energy storage. By leveraging this compound, researchers can investigate the interactions between glycosidases and their substrates, providing insights into potential therapeutic targets for diseases such as diabetes and cancer. The fluoro-substituent, in particular, has been shown to enhance binding affinity to certain enzymes, making it an invaluable tool for structure-activity relationship studies.

The pharmaceutical industry has also shown interest in this compound due to its potential as a prodrug or precursor for more complex molecules. Prodrugs are designed to improve drug delivery by being converted into active forms within the body. The stability of the β-D-xylopyranoside core ensures that the drug remains intact during transit through biological systems, while the dinitrophenyl group facilitates easy detection and quantification. This combination makes 2,4-Dinitrophenyl 2-Deoxy-2-fluoro-β-D-xylopyranoside an excellent candidate for developing novel therapeutic agents.

Recent studies have highlighted the compound's role in carbohydrate-based drug discovery. For instance, researchers have utilized this glycoside derivative to develop inhibitors of bacterial glycosidases, which are essential for bacterial cell wall synthesis. By targeting these enzymes, researchers aim to develop new antibiotics that can overcome existing resistance mechanisms. The fluoro-substituent, with its ability to modulate enzyme interactions, has been particularly effective in enhancing inhibitor potency.

Another area where this compound has made significant contributions is in the field of synthetic biology. Synthetic biologists are increasingly using glycosidic compounds as building blocks to create novel biological pathways and systems. The versatility of 2,4-Dinitrophenyl 2-Deoxy-2-fluoro-β-D-xylopyranoside allows it to be incorporated into diverse molecular architectures, enabling researchers to engineer microbes that produce valuable chemicals or pharmaceuticals more efficiently.

The chemical synthesis of this compound involves multi-step reactions that require precise control over reaction conditions. The introduction of the fluoro-substituent, in particular, demands careful optimization to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this compound on a larger scale, facilitating its use in both academic research and industrial applications.

The analytical characterization of 2,4-Dinitrophenyl 2-Deoxy-2-fluoro-β-D-xylopyranoside has also seen significant progress. Modern spectroscopic techniques such as NMR spectroscopy and mass spectrometry provide detailed insights into its molecular structure and dynamics. These tools have been instrumental in confirming the identity of impurities and understanding how structural modifications affect its properties.

In conclusion,2,4-Dinitrophenyl 2-Deoxy-2-fluoro-β-D-xylopyranoside (CAS No. 172218-63-2) is a versatile and highly functional compound with broad applications in pharmaceutical chemistry and biochemistry. Its unique structural features make it an invaluable tool for studying carbohydrate metabolism and developing novel therapeutic agents. As research continues to uncover new applications for this compound,its significance is expected to grow further, driving innovation across multiple scientific disciplines.

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